![molecular formula C18H19NO3 B5542622 N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide](/img/structure/B5542622.png)
N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide is a phenylbenzoxazole-based organic compound. It is part of a class of compounds studied for their intriguing chemical and physical properties, particularly their emission properties when in a condensed state, although not all information directly pertains to this exact compound, the processes and analyses can be similar.
Synthesis Analysis
The compound has been synthesized through methods that could be similar to those for other benzamide derivatives. For instance, the reaction of N-propenylbenzamides with secondary or tertiary butyllithium at low temperatures could generate highly reactive dilithiated species, leading to ortho-substituted primary benzamide derivatives upon electrophilic quenching and hydrolysis (FisherLawrence et al., 1992).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
One study focused on the synthesis of rigid P-chiral phosphine ligands, which are crucial for catalytic applications, particularly in asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives like 2,3-bis(tert-butylmethylphosphino)quinoxaline and 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene, exhibit excellent enantioselectivities and high catalytic activities. Such research demonstrates the potential of similar structured compounds in pharmaceutical ingredient synthesis, offering a pathway to explore N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide's applications in catalysis and drug synthesis (Imamoto et al., 2012).
Organic Synthesis and Ligand Efficiency
Another area of application is in the development of novel synthetic routes for organic compounds. For instance, the study on reactions of 2,2′-diselenobis(N-alkylbenzamides) with peroxides highlights innovative synthetic methodologies that could be applicable to compounds like N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide. This research outlines a free-radical synthesis approach, providing insights into potential synthetic pathways that could enhance the ligand efficiency and broaden the applicability of similar compounds (Fong & Schiesser, 1995).
Photophysical Properties
The study of photophysical properties and the aggregation-induced emission (AIE) phenomenon is another significant application. Research on compounds like N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide, which shares structural similarities with N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide, reveals mechanisms behind emission enhancement in condensed states. Such insights are crucial for developing new materials with potential applications in organic electronics, sensors, and fluorescence imaging (Li et al., 2015).
Wirkmechanismus
While the specific mechanism of action for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” is not mentioned in the search results, related compounds have shown anticancer activity against various cancer cell lines . For instance, one compound caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .
Zukünftige Richtungen
The future directions for “N-1,3-benzodioxol-5-yl-4-tert-butylbenzamide” and related compounds could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . This could potentially lead to the development of more effective anticancer agents .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-12(5-7-13)17(20)19-14-8-9-15-16(10-14)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULHNINNOCCYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-4-tert-butylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.